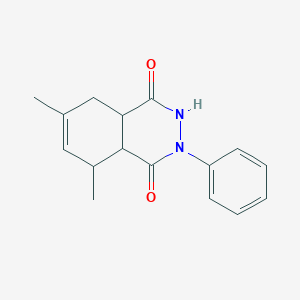![molecular formula C18H19ClN2O2S B4985894 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide, also known as BCTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTB is a thioamide derivative that has been shown to have a variety of biological effects, including anti-inflammatory and antitumor properties. In
Applications De Recherche Scientifique
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to modulate ion channels and neurotransmitter release, suggesting potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. In immunology, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to modulate immune responses, suggesting potential applications in the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide is complex and involves multiple pathways. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to modulate ion channels such as TRPV4 and TRPC6, leading to changes in intracellular calcium levels and downstream signaling pathways. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), leading to anti-inflammatory and antitumor effects. Additionally, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to modulate immune responses by affecting cytokine production and immune cell activation.
Biochemical and Physiological Effects
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has a variety of biochemical and physiological effects, including anti-inflammatory, antitumor, and immunomodulatory effects. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of COX-2 and MMPs, leading to a decrease in inflammation and tumor growth. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has also been shown to modulate immune responses by affecting cytokine production and immune cell activation. Additionally, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been shown to modulate ion channels and neurotransmitter release, leading to changes in intracellular calcium levels and downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its reliability, cost-effectiveness, and versatility. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been extensively studied and optimized for yield and purity, making it a reliable compound for scientific research. 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide is also relatively inexpensive compared to other compounds, making it a cost-effective option for lab experiments. Additionally, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has a variety of potential applications in different scientific fields, making it a versatile compound. However, 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide, including its potential applications in cancer therapy, neuroscience, and immunology. In cancer research, further studies are needed to determine the efficacy of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide in different types of cancer and to optimize its delivery methods. In neuroscience, further studies are needed to determine the specific ion channels and neurotransmitter systems that are affected by 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide and to optimize its therapeutic potential. In immunology, further studies are needed to determine the specific immune responses that are affected by 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide and to optimize its immunomodulatory effects. Additionally, further studies are needed to determine the potential side effects and toxicity of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide in different experimental models.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chloroaniline with 4-butoxybenzoyl isothiocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide. The synthesis of 4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide has been optimized to increase yield and purity, making it a reliable and cost-effective compound for scientific research.
Propriétés
IUPAC Name |
4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-2-3-11-23-16-9-7-13(8-10-16)17(22)21-18(24)20-15-6-4-5-14(19)12-15/h4-10,12H,2-3,11H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBDGGKHMSDTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[(3-chlorophenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4985820.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)

![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)


![ethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4985860.png)
![2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)
![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)